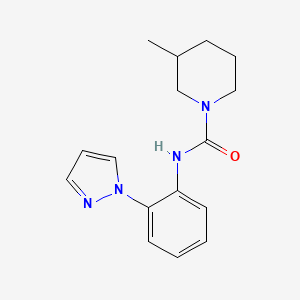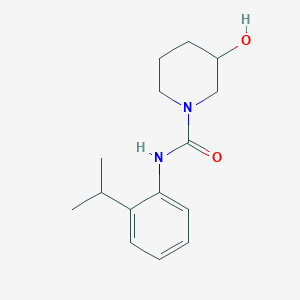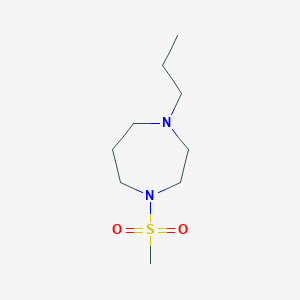![molecular formula C12H16N4S B7526981 5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine involves the inhibition of dihydroorotate dehydrogenase, which leads to a decrease in the production of pyrimidine nucleotides. This, in turn, affects the proliferation of cancer cells and the immune response in autoimmune disorders and viral infections.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine has a significant impact on the biochemical and physiological processes in the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in autoimmune disorders, and inhibit the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine in lab experiments is its high potency and selectivity towards dihydroorotate dehydrogenase. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo.
Orientations Futures
There are several future directions for the research and development of 5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine. These include the optimization of its pharmacokinetic properties, the development of prodrugs to improve its solubility, and the exploration of its potential as a combination therapy with other drugs. Additionally, further studies are needed to investigate its potential applications in other fields such as agriculture and material science.
In conclusion, 5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is a promising chemical compound with potential applications in various fields. Its inhibition of dihydroorotate dehydrogenase makes it a potential candidate for the treatment of various diseases. However, its limitations in terms of solubility and pharmacokinetic properties need to be addressed to further its development.
Méthodes De Synthèse
The synthesis of 5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine involves a multi-step process. The first step is the condensation of 2-chloro-3-formylthiophene with 4,5-dimethyl-1,2,4-triazole in the presence of a base. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product.
Applications De Recherche Scientifique
5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This makes it a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and viral infections.
Propriétés
IUPAC Name |
5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-9-13-14-12(15(9)2)8-16-5-3-11-10(7-16)4-6-17-11/h4,6H,3,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQLSYMQCGPLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

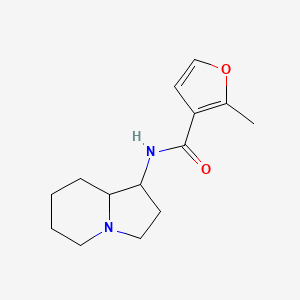

![2-[acetyl(methyl)amino]-N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)acetamide](/img/structure/B7526901.png)
![4-[[4-[3-(Difluoromethoxy)-4-methoxybenzoyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7526905.png)

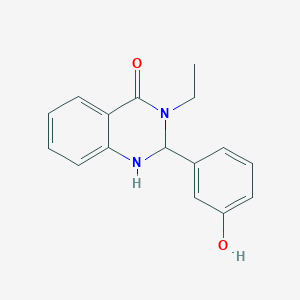

![N-[3-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]ethyl]phenyl]benzamide](/img/structure/B7526945.png)


